molecular formula C13H15NO2S2 B11842242 2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid

2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid

Cat. No.: B11842242
M. Wt: 281.4 g/mol
InChI Key: RMSWBVYYIBMKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a dithiaspiro nonane ring system attached to an isonicotinic acid moiety. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the dithiaspiro nonane ring system followed by its attachment to the isonicotinic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to scale up the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiaspiro nonane ring system to its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isonicotinic acid moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The unique chemical properties of the compound make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but lacks the dithiaspiro nonane ring system.

    Isonicotinic acid: A simpler compound that forms the basis for the isonicotinic acid moiety in 2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid.

Uniqueness

This compound is unique due to its combination of the dithiaspiro nonane ring system and the isonicotinic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H15NO2S2

Molecular Weight

281.4 g/mol

IUPAC Name

2-(1,4-dithiaspiro[4.4]nonan-9-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C13H15NO2S2/c15-12(16)9-3-5-14-11(8-9)10-2-1-4-13(10)17-6-7-18-13/h3,5,8,10H,1-2,4,6-7H2,(H,15,16)

InChI Key

RMSWBVYYIBMKRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)SCCS2)C3=NC=CC(=C3)C(=O)O

Origin of Product

United States

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